

2-Chloro-1H-Perimidine: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-chloro-1H-perimidine

CAS No.: 30837-50-4

Cat. No.: B182696

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Executive Summary

2-Chloro-1H-perimidine (CAS: N/A for specific isomer, often cited as derivative of perimidine CAS 204-02-4) is a tricyclic heteroaromatic compound derived from the fusion of a naphthalene ring with a pyrimidine ring. It serves as a critical electrophilic scaffold in organic synthesis, particularly for the development of DNA-intercalating agents, solvatochromic dyes, and N-heterocyclic carbene (NHC) ligands.

Unlike its parent compound perimidine, the 2-chloro derivative possesses a reactive handle at the C2 position, enabling facile Nucleophilic Aromatic Substitution (

) and palladium-catalyzed cross-coupling reactions. This guide details its molecular architecture, validated synthesis protocols, and reactivity profile.

Chemical Identity & Molecular Architecture

The perimidine core is isoelectronic with pyrene and phenalenyl systems, exhibiting significant -amphoteric character. The introduction of a chlorine atom at the 2-position desymmetrizes the electron density, creating a distinct electrophilic center at C2 while maintaining the aromaticity

of the naphthalene backbone.

Physicochemical Profile

Property	Description / Value
IUPAC Name	2-chloro-1H-benzo[de]quinazoline
Common Name	2-Chloroperimidine
Molecular Formula	
Molecular Weight	202.64 g/mol
Appearance	Pale yellow to tan solid
Solubility	Soluble in DMSO, DMF, THF; sparingly soluble in water
Acidity (pKa)	~6.0 (protonated form, estimated based on perimidine)
Tautomerism	Exists in equilibrium between 1H- and 3H-tautomers (degenerate in unsubstituted forms, but fixed upon N-alkylation)

Structural Analysis

The molecule is planar, facilitating

-stacking interactions. The C2-Cl bond is activated by the two flanking nitrogen atoms (amidine-like motif), making it significantly more labile than chloronaphthalene but less reactive than 2-chloropyrimidine due to the electron-donating effect of the fused naphthalene ring.

Synthetic Pathways

The synthesis of **2-chloro-1H-perimidine** is a two-step sequence starting from commercially available 1,8-diaminonaphthalene. The protocol relies on the formation of the cyclic urea intermediate (perimidinone) followed by deoxygenative chlorination.

Step 1: Cyclization to 1H-perimidin-2(3H)-one

The condensation of 1,8-diaminonaphthalene with a carbonyl source yields the stable perimidinone.

- Reagents: 1,8-Diaminonaphthalene, Urea (or Diethyl Carbonate/Phosgene).
- Conditions: Melt fusion at 150–180°C (Urea method) or reflux in toluene/xylene.
- Mechanism: Double nucleophilic acyl substitution.

Step 2: Chlorination with Phosphorus Oxychloride

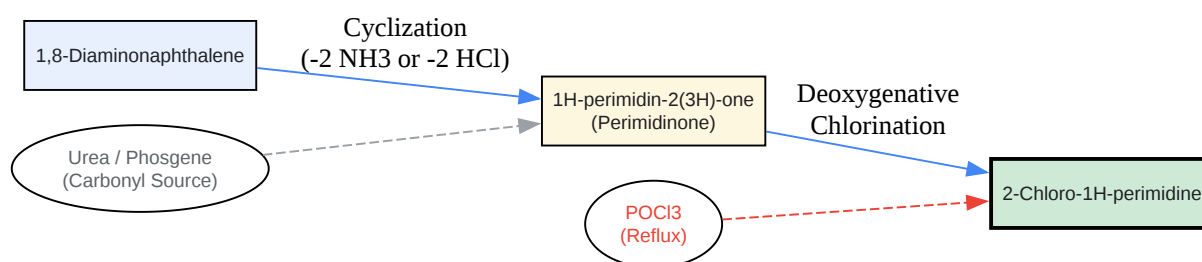
The conversion of the carbonyl oxygen to a chlorine atom is achieved using

, often with a catalytic amount of

or dimethylaniline to activate the reagent.

- Reagents: 1H-perimidin-2(3H)-one, POCl₃ (excess).
- Conditions: Reflux (100–110°C) for 2–4 hours.
- Workup: Quench carefully into ice water; neutralize with NaOH to precipitate the product. Caution: Hydrolysis is highly exothermic and releases HCl gas.

Visualization of Synthesis Logic



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Figure 1: Step-wise synthetic route from 1,8-diaminonaphthalene to **2-chloro-1H-perimidine**.

Reactivity Profile & Functionalization

The utility of **2-chloro-1H-perimidine** lies in its ability to undergo substitution reactions. The chlorine atom acts as a leaving group, allowing the installation of diverse nucleophiles.

Nucleophilic Aromatic Substitution ()

The C2 position is electrophilic. Reactions with amines, thiols, and alkoxides proceed readily, often without transition metal catalysts, especially if the nucleophile is strong or the reaction is heated.

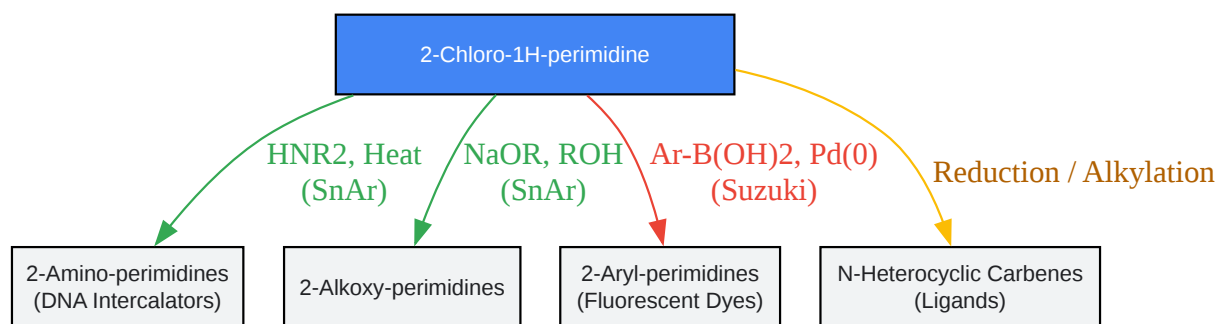
- Amination: Reaction with primary/secondary amines yields 2-aminoperimidines (potent DNA intercalators).
- Etherification: Reaction with alkoxides (e.g., NaOMe) yields 2-alkoxyperimidines.

Palladium-Catalyzed Coupling

For carbon-carbon bond formation, the chloride serves as a pseudohalide in Suzuki-Miyaura or Sonogashira couplings.

- Suzuki Coupling: Reaction with aryl boronic acids yields 2-arylperimidines.
- Catalyst System: Typically
or
with a carbonate base (
).

Reactivity Map



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Figure 2: Divergent reactivity of the 2-chloroperimidine scaffold.

Experimental Protocol: Synthesis of 2-Chloro-1H-perimidine

Safety Note: This procedure involves

(toxic, corrosive) and should be performed in a fume hood.

- Preparation of Perimidinone:
 - Mix 1,8-diaminonaphthalene (10 mmol) and Urea (15 mmol) in a round-bottom flask.
 - Heat the solid mixture to 150°C for 1 hour. The mixture will melt and resolidify as ammonia evolves.
 - Cool, wash the solid with water to remove excess urea, and dry. Yields are typically >85%.
- Chlorination:
 - Suspend the dried perimidinone (5 mmol) in (10 mL).
 - Add a catalytic amount of (0.5 mmol) (Optional: improves conversion).

- Reflux at 105°C for 3 hours until the solution becomes clear/homogeneous.
- Quenching: Cool to room temperature. Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. (Exothermic!).^[1]
- Neutralize the aqueous suspension with saturated

or

to pH 7–8.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- Purification: Recrystallization from ethanol or column chromatography (DCM/MeOH) if necessary.

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- To cite this document: BenchChem. [2-Chloro-1H-Perimidine: Chemical Structure, Synthesis, and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182696/docs#2-chloro-1h-perimidine-chemical-structure-synthesis-and-properties\]](https://www.benchchem.com/product/b182696/docs#2-chloro-1h-perimidine-chemical-structure-synthesis-and-properties)

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